Superior C17 Epoxidation Yield vs. Unprotected Dione
The 3-ethylene ketal protecting group enables efficient C17 epoxidation for mifepristone synthesis. In a documented process, the target compound achieved a 99.3% isolated yield in the epoxidation step to yield 17β-spiro-1',2'-oxiran-estra-5(10),9(11)-dien-3-one 3-ethylene ketal. Comparable literature for the unprotected dione indicates significant side reactions, with typical yields falling below 70% [1]. The ketal prevents enolate formation at C3, channeling reactivity exclusively to the C17 ketone.
| Evidence Dimension | C17 Epoxidation Yield |
|---|---|
| Target Compound Data | 99.3% isolated yield (29.8 g from 30.0 g) |
| Comparator Or Baseline | Estra-5(10),9(11)-diene-3,17-dione (unprotected) |
| Quantified Difference | ≥29 percentage point yield advantage |
| Conditions | Reaction with trimethylsulfonium iodide and potassium-t-butylate in DMF at ≤35°C |
Why This Matters
Higher yield directly reduces cost of goods and improves process mass intensity for commercial mifepristone manufacturing.
- [1] Brands FTL, Vrijhof P. US Patent 6005124: Method for the preparation of steroid derivative ketal. Example 5. 1999. View Source
